GRC-17536 -

GRC-17536

Catalog Number: EVT-1534812
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GRC-17536 is an orally available, potent and selective inhibitor of Transient Receptor Potential Ankyrin 1 (TRPA1) with IC50 value less than 10 nM. GRC-17536 shows more than 1000 fold selectivity over other TRPs, a large panel of GPCRs, enzymes and other ion channels. GRC-17536 has proven highly efficacious in treating inflammatory and neuropathic pain in animal models compared to other commercial drugs.
Source and Classification

GRC-17536 was synthesized by Glenmark Pharmaceuticals as part of their proprietary research into TRPA1 antagonists. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen as a ring heteroatom. This compound is designed to selectively inhibit the TRPA1 receptor, which plays a significant role in nociception and the sensation of pain .

Synthesis Analysis

Methods and Technical Details

The synthesis of GRC-17536 involves several steps that focus on creating a compound with high selectivity for the TRPA1 receptor. The process typically begins with the formation of key intermediate structures, followed by cyclization reactions that introduce the necessary heterocyclic rings. The final steps involve purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the desired purity and structural integrity.

In laboratory settings, GRC-17536 was prepared in dimethyl sulfoxide (DMSO) to create stock solutions for biological assays. Subsequent dilutions were made for testing its efficacy in inhibiting calcium influx in cell lines expressing TRPA1 .

Molecular Structure Analysis

Structure and Data

The molecular structure of GRC-17536 features a complex arrangement typical of TRPA1 antagonists, including multiple rings and functional groups that enhance its binding affinity to the target receptor. While specific structural diagrams are not provided in the available literature, it is characterized by its unique heterocyclic framework, which contributes to its pharmacological properties.

Data derived from pharmacological studies indicate that GRC-17536 exhibits an IC50 value (the concentration required to inhibit 50% of the maximum response) ranging from 4.6 nM to 8.2 nM across various cell lines, indicating potent activity against TRPA1 .

Chemical Reactions Analysis

Reactions and Technical Details

GRC-17536 primarily participates in competitive inhibition reactions at the TRPA1 receptor site. In vitro studies have demonstrated that this compound effectively reduces calcium influx induced by agonists such as citric acid and allyl isothiocyanate (AITC). The selectivity for TRPA1 over other transient receptor potential channels (such as TRPV1) has been confirmed through various assays, showcasing its potential therapeutic profile .

Mechanism of Action

Process and Data

The mechanism of action for GRC-17536 involves binding to the TRPA1 receptor, blocking its activation by endogenous or exogenous stimuli. This blockade results in decreased intracellular calcium levels, which are critical for transmitting pain signals in sensory neurons. Studies have shown that GRC-17536 can significantly reduce pain scores in models of diabetic polyneuropathy, although challenges related to bioavailability have been noted .

Data from pharmacodynamic studies indicate that while GRC-17536 demonstrates efficacy in reducing pain responses, further investigation into its pharmacokinetics is necessary to optimize its therapeutic use .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pharmacokinetic studies have assessed parameters such as plasma protein binding and brain exposure, revealing that while GRC-17536 shows promise in terms of efficacy, issues with absorption and distribution may limit its clinical application .

Applications

Scientific Uses

GRC-17536 has potential applications in several areas:

  • Pain Management: Its primary application lies in treating chronic pain conditions through selective inhibition of TRPA1.
  • Respiratory Disorders: The compound has shown promise as an anti-tussive agent, targeting chronic cough mechanisms.
  • Research Tool: As a selective antagonist, it serves as a valuable tool for studying TRPA1-related pathways in both basic research and drug development contexts.
Molecular Pharmacology of TRPA1 and GRC-17536

Structural Characterization of TRPA1 Ion Channels

TRPA1 (Transient Receptor Potential Ankyrin 1) is a non-selective cation channel with a complex structural architecture that underpins its function as a polymodal cellular sensor. Each subunit comprises:

  • N-terminal ankyrin repeats (14-18 repeats), which serve as mechanical stress sensors and facilitate protein-protein interactions [5].
  • Pre-S1 helix domain, containing three critical cysteine residues (C621, C641, C665 in humans) that form covalent bonds with electrophilic agonists [5].
  • Transmembrane core (S1-S6 helices), with S5-S6 forming the ion pore permeable to Ca²⁺, Na⁺, and K⁺ ions [5].
  • TRP-like domain, an allosteric modulation site that interacts with the S4-S5 linker to regulate gating [5].

TRPA1 assembles as a tetramer, creating a central pore with a diameter of ~11 Å. This structure enables its activation by diverse stimuli, including environmental irritants (e.g., acrolein), endogenous inflammatory mediators (e.g., 4-HNE), and cold temperatures [5] [6].

Table 1: Structural Domains of TRPA1

DomainKey Residues/FeaturesFunctional Role
Ankyrin Repeats14-18 repeatsMechanotransduction; protein scaffolding
Pre-S1 HelixC621, C641, C665 (human)Covalent modification by electrophiles
Transmembrane S1-S6S5-S6 pore helixIon permeation (Ca²⁺, Na⁺)
TRP-like DomainAllosteric pocket near S4-S5 linkerChannel gating regulation

Mechanistic Basis of TRPA1 Antagonism by GRC-17536

Binding Affinity and Selectivity Profiling

GRC-17536 (N-(4-(2,4-difluoro-3-(trifluoromethyl)phenyl)thiazol-2-yl)-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide) is a potent and selective TRPA1 antagonist. Key pharmacological properties include:

  • Sub-nanomolar affinity: IC₅₀ < 10 nM against human TRPA1 channels [4] [7].
  • High selectivity: >1,000-fold selectivity over TRPV1, TRPV3, TRPV4, TRPM8, and 120+ off-target GPCRs, kinases, and ion channels [4] [9].
  • Oral bioavailability: Demonstrated in guinea pig and murine models of neuropathic pain and cough [4] [1].

Table 2: Selectivity Profile of GRC-17536

Target ClassSpecific Targets TestedSelectivity (Fold vs. TRPA1)
TRP ChannelsTRPV1, TRPV3, TRPV4, TRPM8>1,000
GPCRs50+ receptors (e.g., mAChR, 5-HT)>1,000
Enzymes/KinasesCOX-2, PKA, PKC>1,000
Other Ion ChannelsNaᵥ1.5, hERG>1,000

Inhibition of Calcium Influx in TRPA1-Expressing Cells

GRC-17536 blocks agonist-induced Ca²⁺ influx through TRPA1 channels:

  • In vitro studies: Inhibited citric acid-induced Ca²⁺ influx in human TRPA1-expressing CHO cells (IC₅₀ = 8.3 nM) and primary lung fibroblasts [1] [2].
  • TLR ligand cross-talk: Suppressed Ca²⁺ responses triggered by TLR4 (LPS), TLR7 (loxoribine), and TLR8 (ssRNA) ligands in airway cells, confirming TRPA1 as a downstream effector of pathogen-sensing pathways [1].
  • In vivo correlation: Reduced citric acid-induced cough frequency by 78% in guinea pigs at 10 mg/kg [1].

Table 3: Efficacy of GRC-17536 in Calcium Influx Models

Agonist/StimulusCell TypeInhibition by GRC-17536
Citric Acid (100 mM)hTRPA1/CHO cells92 ± 4% at 100 nM
LPS (TLR4 agonist)Human lung fibroblasts85 ± 6% at 100 nM
Cigarette Smoke ExtractHuman alveolar macrophages76 ± 5% at 100 nM

Molecular Docking Simulations of GRC-17536-TRPA1 Interactions

Computational studies reveal GRC-17536’s binding mode:

  • Binding site: Occupies a hydrophobic pocket near the pre-S1 helix, adjacent to C621/C641/C665 [5] [7].
  • Key interactions:
  • Hydrogen bonding between the thiazole ring and Lys708.
  • Van der Waals contacts with Val658 and Leu666.
  • Fluorophenyl group insertion into a hydrophobic subpocket [7].
  • Allosteric inhibition: Stabilizes the closed-state conformation of TRPA1, preventing pore helix displacement during agonist binding [5].

Biochemical Pathways Modulated by TRPA1 Blockade

Inflammatory Mediator Regulation (e.g., TLR4/7/8 Cross-Talk)

TRPA1 inhibition by GRC-17536 disrupts neuroimmune signaling:

  • TLR-TRPA1 axis: In lung macrophages, GRC-17536 downregulated IL-1β, IL-23 (pro-inflammatory M1 cytokines), and TGF-β (anti-inflammatory M2 cytokine) induced by cigarette smoke via TLR4/NF-κB [6] [1].
  • Viral pathogenesis: Abrogated TLR7/8-mediated TRPA1 upregulation in airway epithelia, reducing hyperreactivity post-respiratory infections [1].
  • GERD-associated cough: Attenuated bradykinin/PGE₂-induced sensitization of esophageal vagal afferents, interrupting reflux-triggered cough reflexes [2].

Oxidative Stress and Nociceptive Signaling Attenuation

GRC-17536 mitigates redox-sensitive nociception:

  • ROS scavenging: Blocked H₂O₂-evoked TRPA1 activation in sensory neurons, reducing mitochondrial ROS (mtROS) and preventing Ca²⁺-dependent neuropeptide release [3] [5].
  • Pain pathway modulation:
  • In diabetic neuropathy, normalized oxidative stress markers (malondialdehyde, 4-HNE) in dorsal root ganglia [8].
  • Suppressed "ROS-TRPA1-CGRP" signaling in migraine models, inhibiting cortical spreading depression [3].
  • Glial interactions: Inhibited NOX1-dependent ROS amplification in Schwann cells, disrupting macrophage recruitment in neuropathic pain [5].

Properties

Product Name

GRC-17536

IUPAC Name

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

GRC-17536; GRC 17536; GRC17536.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.